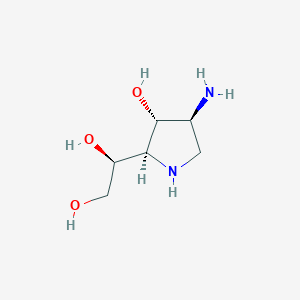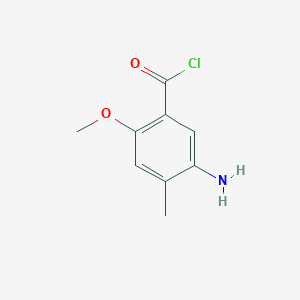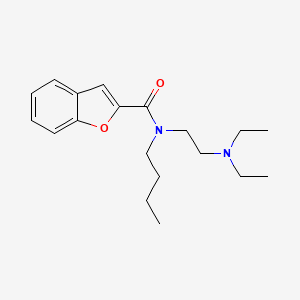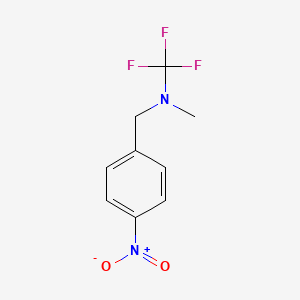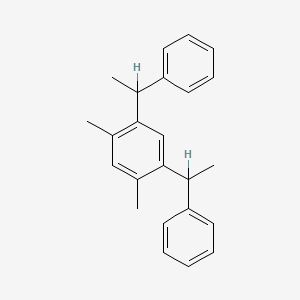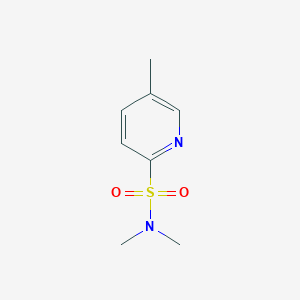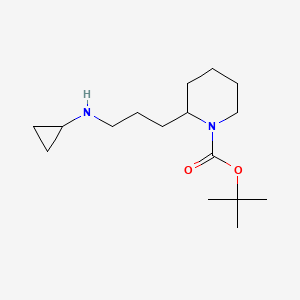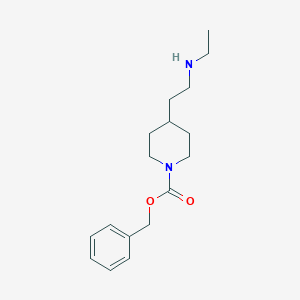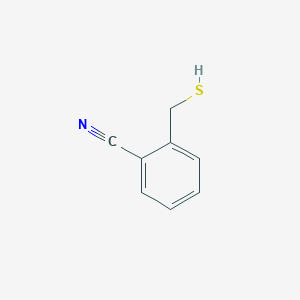
2-(Mercaptomethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Mercaptomethyl)benzonitrile is an organic compound with the molecular formula C8H7NS It is characterized by the presence of a mercaptomethyl group (-CH2SH) attached to a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Mercaptomethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with a thiol reagent under suitable conditions. For instance, the reaction of benzonitrile with thiourea in the presence of a base can yield this compound. Another method involves the use of a Grignard reagent, where benzonitrile is reacted with a mercaptomethyl magnesium halide to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Mercaptomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form a sulfonyl or sulfinyl derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can react with the mercaptomethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfonyl or sulfinyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Mercaptomethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Mercaptomethyl)benzonitrile involves its interaction with various molecular targets. The mercaptomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: Lacks the mercaptomethyl group, making it less reactive in certain chemical reactions.
4-(Mercaptomethyl)benzonitrile: Similar structure but with the mercaptomethyl group in a different position, leading to different reactivity and properties.
2-(Methylthio)benzonitrile: Contains a methylthio group instead of a mercaptomethyl group, affecting its chemical behavior.
Uniqueness
2-(Mercaptomethyl)benzonitrile is unique due to the presence of both a nitrile and a mercaptomethyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H7NS |
|---|---|
Molekulargewicht |
149.21 g/mol |
IUPAC-Name |
2-(sulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C8H7NS/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,6H2 |
InChI-Schlüssel |
IRKPXPVHTHIURA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CS)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
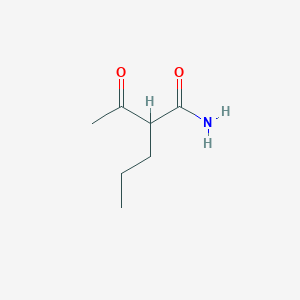

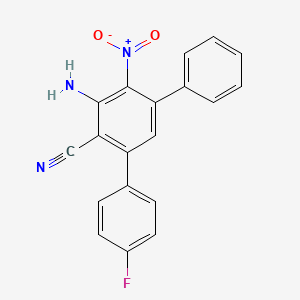
![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)
